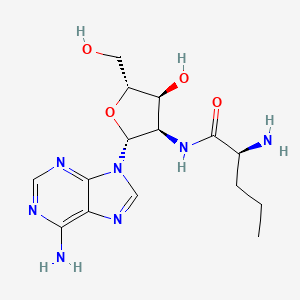
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with hydroxyethylating agents under controlled conditions. One common method is the ring-opening reaction of thiolane with ethylene oxide, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening polymerization techniques, followed by purification processes to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiolane derivatives.
科学的研究の応用
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thiolane ring can participate in various chemical interactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its polymerizable methacrylate group.
3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Shares the hydroxyethyl functionality but has a different ring structure and sulfur oxidation state.
特性
分子式 |
C6H12O3S |
|---|---|
分子量 |
164.22 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3S/c7-4-3-6-2-1-5-10(6,8)9/h6-7H,1-5H2 |
InChIキー |
FAQAIVBTGNCEAW-UHFFFAOYSA-N |
正規SMILES |
C1CC(S(=O)(=O)C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
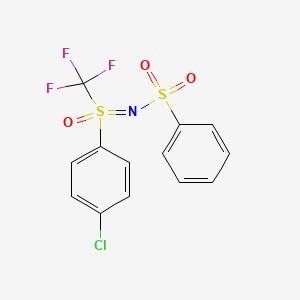
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)

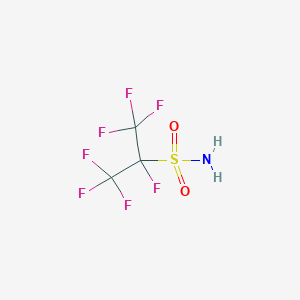


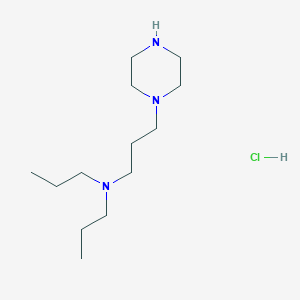


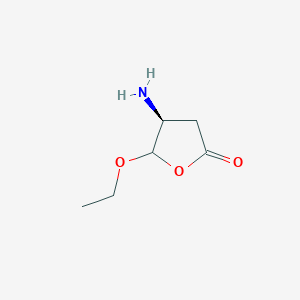
![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
